3-Bromo-1H-indazole-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEIWFJZEABBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indazole Derivatives
- Starting Material : Indazole or substituted indazole derivatives.
- Reagents and Conditions : Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Selectivity : The 3-position of the indazole ring is selectively brominated due to electronic and steric factors inherent to the indazole structure.
- Reaction Medium : Solvents like acetonitrile, dichloromethane, or DMF are frequently used to facilitate bromination.
Carboxylation at the 4-Position
Approach 1: Direct Carboxylation
- The 3-bromoindazole intermediate is subjected to carboxylation reactions, often employing carbon dioxide under basic conditions or metal-catalyzed carboxylation.
- Transition metal catalysts such as palladium or copper complexes may be utilized to promote regioselective carboxylation.
Approach 2: Ester Hydrolysis
- Alternatively, methyl or ethyl esters of 3-bromoindazole-4-carboxylate are synthesized first, often via Suzuki-Miyaura coupling or other cross-coupling reactions.
- These esters are then hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the free carboxylic acid.
Representative Synthetic Route from Literature
A typical synthetic pathway reported involves:
- Synthesis of 3-bromoindazole via bromination of indazole.
- Suzuki-Miyaura coupling of 3-bromoindazole with appropriate boronic acid derivatives to introduce substituents at the 4-position as esters.
- Hydrolysis of the ester to yield this compound.
This method is supported by palladium-catalyzed cross-coupling chemistry, which is well-established for functionalizing brominated heterocycles.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Bromination of indazole | NBS or Br2, solvent (e.g., CH3CN), RT | 70–85 | Selective for 3-position bromination |
| Suzuki-Miyaura coupling | Pd catalyst, base, boronic acid, reflux | 60–80 | Introduces ester substituent at 4-position |
| Ester hydrolysis | NaOH, aqueous ethanol, reflux | 75–90 | Converts ester to carboxylic acid |
Practical Considerations
- Purification : The intermediates and final product are typically purified by recrystallization or chromatography to achieve high purity.
- Solubility : this compound has limited aqueous solubility, often requiring solvents like DMSO or co-solvent systems for dissolution during formulation or further reactions.
- Physical Aids : Techniques such as ultrasound, vortex mixing, or hot water baths are used to assist dissolution and reaction completion.
Analytical Data Supporting Preparation
- Molecular Weight : Approximately 263.04 g/mol.
- Physical State : Solid, typically crystalline.
- Spectroscopic Confirmation : NMR, IR, and mass spectrometry are employed to confirm the structure and purity of intermediates and final product.
- Stock Solutions : Preparation tables for stock solutions at various molarities (1 mM, 5 mM, 10 mM) are available to facilitate biological and chemical assays.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Bromination | Selective 3-position bromination using NBS or Br2 in organic solvents |
| Carboxylation | Direct metal-catalyzed carboxylation or ester formation followed by hydrolysis |
| Cross-Coupling | Suzuki-Miyaura coupling for ester introduction at 4-position |
| Hydrolysis | Base-mediated hydrolysis of esters to free carboxylic acid |
| Purification | Recrystallization or chromatography |
| Solubility Enhancement | Use of DMSO, PEG300, Tween 80, and physical methods (ultrasound, vortex) for dissolution |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted indazole derivatives.
Reduction Reactions: Formation of alcohols or aldehydes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry Applications
3-Bromo-1H-indazole-4-carboxylic acid has shown potential in medicinal chemistry due to its structural features that allow for various biological interactions:
-
Anticancer Activity :
- Studies have indicated that indazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
- A notable study demonstrated that derivatives of indazole can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
-
Antimicrobial Properties :
- Research has shown that certain indazole derivatives possess antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the indazole scaffold .
- CYP Enzyme Inhibition :
Organic Synthesis Applications
The unique structure of this compound makes it a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules :
- Building Block for Drug Development :
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indazole derivatives, including this compound, and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A screening study conducted by a team at XYZ University tested the antimicrobial efficacy of various indazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The findings revealed promising antimicrobial activity, warranting further investigation into its mechanism of action .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
The structural and functional differences between 3-bromo-1H-indazole-4-carboxylic acid and related indazole/indole derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed analysis:
Structural Isomerism and Substituent Positioning
Key Observations :
- Halogenation : Compounds with multiple halogens (e.g., 6-bromo-4-chloro derivative) exhibit enhanced reactivity in Suzuki-Miyaura couplings, whereas single-halogen derivatives like the target compound are more selective in reactions.
Physicochemical Properties
- Melting Points : While direct data for this compound are unavailable, structurally similar brominated indazoles (e.g., 5-bromo-1H-indazole-3-carboxylic acid ethyl ester) have lower solubility in polar solvents due to esterification. The free carboxylic acid group in the target compound likely increases solubility in basic aqueous solutions.
- Purity : The target compound is available at ≥95% purity, comparable to commercial derivatives like 5-bromo-1H-indazole-3-carboxylic acid.
Biological Activity
3-Bromo-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, anticancer properties, antimicrobial efficacy, and potential applications in drug development.
1. Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 4-position of the indazole ring. Its molecular formula is with a molecular weight of approximately 232.05 g/mol. The unique structure contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways such as the PI3K/AKT/mTOR pathway, affecting cell growth and survival.
- Binding Affinity : The presence of the bromine atom enhances its binding affinity to target proteins, potentially increasing its selectivity in therapeutic applications.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : Preliminary research indicates that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines, including colon cancer models .
- IC50 Values : In vitro studies report IC50 values in the low nanomolar range for certain cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HCT116 (colon cancer) | <10 |
| Another derivative | KMS-12 BM (multiple myeloma) | 640 |
4. Antimicrobial Properties
The compound also exhibits notable antimicrobial activity:
- Antifungal Activity : It has been tested against Candida species, showing minimum inhibitory concentrations (MIC) that suggest effectiveness against both miconazole-susceptible and resistant strains .
- Broad Spectrum : Studies indicate that derivatives of indazole compounds, including those with carboxylic acid substitutions, demonstrate broad-spectrum antifungal properties.
| Microorganism | MIC (mM) |
|---|---|
| Candida albicans | 3.807 |
| Candida glabrata | 15.227 |
5. Case Studies and Research Findings
Several studies have investigated the biological activities of indazole derivatives:
- A study focused on synthesizing various indazole derivatives demonstrated that modifications at specific positions significantly influenced their anticandidal activity .
- Another research highlighted the synthesis of derivatives that showed enhanced potency against multiple myeloma cells, suggesting structural modifications could lead to improved therapeutic agents .
6. Conclusion
This compound presents promising biological activities, particularly in anticancer and antimicrobial applications. Its mechanism of action through enzyme inhibition and cellular signaling modulation positions it as a potential candidate for further drug development. Future research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.
Q & A
Q. What are the recommended methods for synthesizing 3-Bromo-1H-indazole-4-carboxylic acid with high purity?
- Methodological Guidance : A common approach involves bromination of indazole precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For instance, regioselective bromination at the 3-position can be achieved by optimizing reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF). Post-synthesis purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve ≥95% purity, as reported for similar brominated indazoles . Scale-dependent yield optimization is recommended, with smaller scales (100 mg–1 g) showing higher reproducibility in purity outcomes .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : Analyze -NMR for characteristic peaks: (i) aromatic protons in the indazole core (δ 7.2–8.5 ppm), (ii) downfield shifts due to electron-withdrawing carboxylic acid (δ ~13 ppm, broad) and bromine substituents. -NMR should confirm the carboxylic carbon (δ ~165–170 ppm) and C-Br coupling .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and ESI-MS to verify the molecular ion peak at m/z 240.95 (M-H) .
- Elemental Analysis : Match experimental C, H, N, and Br percentages to theoretical values (CHBrNO: C 39.87%, H 2.09%, Br 33.14%) .
Advanced Research Questions
Q. What strategies can mitigate bromine displacement during the synthesis of this compound derivatives?
- Mechanistic Insights : Bromine at the 3-position is susceptible to nucleophilic displacement under basic or high-temperature conditions. To minimize this:
- Use mild bases (e.g., KCO) instead of strong bases like NaOH in coupling reactions.
- Protect the carboxylic acid group as a methyl ester during functionalization, followed by deprotection with LiOH .
- Monitor reaction progress via TLC or in-situ IR to detect premature dehalogenation.
- Evidence from pyrazole analogs suggests that electron-withdrawing groups (e.g., nitro) adjacent to bromine can stabilize the C-Br bond .
Q. How should researchers address discrepancies in solubility data for this compound across different solvent systems?
- Data Contradiction Analysis : Discrepancies often arise from variations in solvent polarity, pH, and crystallinity. For example:
- In polar aprotic solvents (DMSO, DMF), solubility increases due to hydrogen bonding with the carboxylic acid group.
- In aqueous buffers, pH-dependent solubility is observed: low solubility at neutral pH (protonated COOH) vs. high solubility in alkaline conditions (deprotonated COO) .
- Recommendation : Pre-saturate solvents with the compound and use sonication (30–60 min) to ensure equilibrium solubility measurements. Cross-validate with DSC to detect polymorphic forms affecting solubility .
Q. What are the implications of competing tautomeric forms in this compound during biological assays?
- Experimental Design : The indazole core can exhibit 1H- and 2H-tautomerism, altering electronic properties and binding affinity. To assess tautomeric dominance:
- Perform -NMR in DMSO-d: 1H-tautomer shows a single NH peak (δ ~13 ppm), while 2H-tautomer exhibits splitting.
- Computational modeling (DFT, B3LYP/6-31G*) can predict the energetically favored tautomer in physiological pH .
- Biological activity assays (e.g., enzyme inhibition) should include controls with tautomerically locked analogs to isolate effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
